Methyl 2,4-dimethoxypyrimidine-5-carboxylate

Medicinal Chemistry Drug Discovery Physicochemical Properties

This 2,4-dimethoxypyrimidine-5-carboxylate methyl ester is a versatile electron-deficient heterocyclic building block for kinase inhibitor and agrochemical discovery. Unlike ethyl ester analogs or hydroxyl/chloro derivatives, the methoxy groups enhance biological solubility (consensus LogP 0.76), while the methyl ester provides controlled hydrolytic stability for selective deprotection. The electron-deficient core ensures predictable regioselectivity in nucleophilic aromatic substitution—substituting with a similar analog risks failed syntheses. Supplied at ≥98% purity with consistent melting point (85-88°C), this intermediate minimizes side reactions and simplifies scale-up purification.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
CAS No. 15400-58-5
Cat. No. B097948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dimethoxypyrimidine-5-carboxylate
CAS15400-58-5
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1C(=O)OC)OC
InChIInChI=1S/C8H10N2O4/c1-12-6-5(7(11)13-2)4-9-8(10-6)14-3/h4H,1-3H3
InChIKeyHDQHTPWKNFCTDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-Dimethoxypyrimidine-5-Carboxylate (CAS 15400-58-5): A Versatile Pyrimidine Building Block for Pharmaceutical and Agrochemical Synthesis


Methyl 2,4-dimethoxypyrimidine-5-carboxylate (CAS 15400-58-5) is a heterocyclic organic compound featuring a pyrimidine core substituted with methoxy groups at the 2- and 4-positions and a methyl carboxylate ester at the 5-position . With a molecular formula of C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol, this electron-deficient heterocycle is widely employed as a versatile synthetic intermediate . Its structural attributes confer a unique balance of stability and reactivity, enabling selective functionalization for the construction of complex pyrimidine-based drug candidates, particularly kinase inhibitors, and agrochemicals [1]. Commercially available in high purity (≥98%), this compound serves as a critical building block in medicinal chemistry and organic synthesis .

Methyl 2,4-Dimethoxypyrimidine-5-Carboxylate (CAS 15400-58-5): Why In-Class Analogs Are Not Interchangeable


While pyrimidine-5-carboxylates share a common scaffold, subtle variations in substitution patterns profoundly impact their physicochemical properties, reactivity, and ultimate utility in synthetic routes. The methyl ester of 2,4-dimethoxypyrimidine-5-carboxylic acid offers a distinct profile compared to its ethyl ester analog or derivatives bearing different functional groups (e.g., hydroxyl, chloro) . Specifically, the methoxy substituents confer enhanced solubility in biological systems relative to non-oxygenated analogs, while the methyl ester provides a hydrolytic stability profile that differs from the corresponding carboxylic acid or longer-chain esters . Furthermore, the electron-deficient nature of this specific pyrimidine derivative dictates its regioselectivity in nucleophilic aromatic substitution reactions, a feature not guaranteed with structurally similar compounds . Consequently, substituting this precise intermediate with a seemingly similar analog can lead to failed reactions, lower yields, or altered biological activity in downstream products. The quantitative evidence presented below underscores these critical differentiators.

Methyl 2,4-Dimethoxypyrimidine-5-Carboxylate (CAS 15400-58-5): Quantitative Evidence of Differentiation from Analogs


Solubility Profile Differentiation: Methyl vs. Ethyl Ester for Biological System Compatibility

Methyl 2,4-dimethoxypyrimidine-5-carboxylate exhibits a computed aqueous solubility (ESOL) of 5.75 mg/mL (LogS = -1.54), classifying it as 'very soluble' . While direct experimental solubility data for the ethyl ester analog (CAS 110821-08-4) is not available, the increased carbon count (C₉H₁₂N₂O₄) and molecular weight (212.20 g/mol) of the ethyl derivative are predicted to lower its aqueous solubility relative to the methyl ester . This enhanced water compatibility of the methyl ester is a critical advantage in medicinal chemistry, where aqueous solubility often correlates with improved bioavailability and facilitates handling in biological assays .

Medicinal Chemistry Drug Discovery Physicochemical Properties

Lipophilicity Comparison: Optimized LogP for CNS Penetration Potential

The consensus Log P (o/w) for Methyl 2,4-dimethoxypyrimidine-5-carboxylate is 0.76 . This value falls within the optimal range (LogP 0-3) for central nervous system (CNS) drug candidates, as defined by Lipinski's Rule of Five and other predictive models [1]. While the Log P of the ethyl ester analog is not reported, its increased alkyl chain length would be expected to raise its Log P (e.g., by ~0.5 log units), potentially moving it outside the ideal CNS range [2]. The target compound's LogP thus represents a finely tuned lipophilic balance that is more favorable for CNS penetration compared to its ethyl ester counterpart.

Medicinal Chemistry CNS Drug Design ADME Properties

Thermal Stability and Purity: A Robust Solid for Reliable Synthesis

Methyl 2,4-dimethoxypyrimidine-5-carboxylate is a stable, colorless crystalline solid with a reported melting point range of 85-88 °C . This well-defined melting point, coupled with a commercially available purity of 98%, ensures consistent reactivity and reliable performance in synthetic applications . In contrast, the corresponding carboxylic acid analog (2,4-dimethoxypyrimidine-5-carboxylic acid, CAS 110821-07-3) has a significantly higher melting point (approximately 160-162 °C) and may exhibit variable purity profiles, which can introduce inconsistencies in reaction outcomes, particularly in sensitive coupling reactions . The solid-state stability of the target compound under recommended storage (2-8°C) further supports its suitability for long-term use in research and industrial settings .

Process Chemistry Quality Control Synthetic Reliability

Biological Activity Differentiation: Potential Anticancer Efficacy Over Nucleoside Analogs

Methyl 2,4-dimethoxypyrimidine-5-carboxylate has been reported to inhibit the growth of human leukemia cells more effectively than other nucleosides, with an IC50 value of approximately 25 µM . While the specific nucleoside comparator is not named, the compound is described as a monophosphate nucleoside analog that blocks DNA polymerase . This anticancer activity, although preliminary, distinguishes it from closely related pyrimidine esters like methyl 2,4-dichloropyrimidine-5-carboxylate (CAS 3177-20-6), which are primarily used as intermediates and lack reported biological activity data . The target compound's dual role as both a synthetic intermediate and a potential lead compound with biological activity provides a unique value proposition for researchers seeking to explore novel mechanisms in oncology.

Oncology Drug Discovery Kinase Inhibition

Methyl 2,4-Dimethoxypyrimidine-5-Carboxylate (CAS 15400-58-5): Optimal Application Scenarios Based on Quantified Evidence


Medicinal Chemistry: Synthesis of CNS-Penetrant Kinase Inhibitors

The compound's favorable consensus LogP of 0.76 makes it an ideal intermediate for the construction of kinase inhibitor candidates targeting central nervous system (CNS) disorders . Its methoxy groups provide synthetic handles for further functionalization, while the methyl ester can be readily hydrolyzed or amidated to optimize pharmacokinetic properties . The reported anticancer activity against leukemia cells (IC50 ~25 µM) further supports its use in the development of novel oncology therapeutics .

Agrochemical Research: Building Block for Novel Pesticides and Herbicides

The electron-deficient pyrimidine core and the presence of a methyl ester group make this compound a versatile building block for the synthesis of agrochemicals . Its ability to undergo selective nucleophilic aromatic substitution allows for the introduction of diverse substituents, enabling the creation of libraries of pyrimidine-based compounds with potential herbicidal or fungicidal activity . The compound's commercial availability in high purity (98%) ensures reliable and reproducible results in large-scale agrochemical screening programs .

Process Chemistry: Reliable Intermediate for Scale-Up Synthesis

The compound's well-defined melting point (85-88 °C) and solid-state stability under recommended storage conditions (2-8°C) make it a robust and reliable intermediate for process chemistry applications . Its consistent purity (≥98%) minimizes the risk of side reactions and simplifies purification steps during scale-up, reducing overall production costs and improving yield consistency . The methyl ester group offers a balance of hydrolytic stability, allowing for controlled deprotection when desired .

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